N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide
Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is a heterocyclic compound that features a thiadiazole ring, a pyrrole ring, and an acetamide group
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-pyrrol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS2/c1-2-22-16-19-18-15(23-16)17-14(21)13(20-10-6-7-11-20)12-8-4-3-5-9-12/h3-11,13H,2H2,1H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVVXOZLNZQIRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C(C2=CC=CC=C2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide typically involves the formation of the thiadiazole ring followed by the introduction of the pyrrole and acetamide groups. One common method involves the reaction of ethylthio-substituted hydrazine with carbon disulfide to form the thiadiazole ring. This intermediate is then reacted with phenylacetic acid and pyrrole under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.
Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives related to N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide. For instance, derivatives synthesized from 1,3,4-thiadiazole have shown promising results against various cancer cell lines:
- Cell Lines Tested :
- SKNMC (Neuroblastoma)
- HT-29 (Colon Cancer)
- PC3 (Prostate Cancer)
In a study evaluating the anticancer activity of thiol-containing derivatives, it was found that while none surpassed doxorubicin in efficacy, certain compounds exhibited significant cytotoxicity against the tested cell lines. Notably, derivatives with ortho-chloro and meta-methoxy substitutions demonstrated improved activity compared to others .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. The presence of the thiadiazole moiety is known to enhance the antimicrobial efficacy of compounds. Research has indicated that related thiadiazole derivatives have shown activity against various bacterial strains, making them candidates for further investigation in antimicrobial drug development .
Agricultural Applications
The compound's derivatives have also been explored for their potential use as fungicides and herbicides. The incorporation of thiadiazole structures into agrochemicals can enhance their effectiveness due to their ability to disrupt biochemical pathways in pests and pathogens. Research indicates that compounds with similar structures have shown efficacy in controlling fungal infections in crops .
Case Study 1: Anticancer Activity
In a comparative study involving several thiadiazole derivatives, researchers synthesized a series of compounds based on N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide and evaluated their anticancer properties using MTT assays. The study concluded that while some derivatives showed promise, further optimization is required to enhance their therapeutic index compared to established chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Efficacy
A series of experiments were conducted to assess the antimicrobial properties of thiadiazole derivatives against common pathogenic bacteria. Results indicated that certain modifications to the thiadiazole structure significantly increased antibacterial activity, suggesting a pathway for developing new antimicrobial agents based on this scaffold .
Mechanism of Action
The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific biological context and the target enzymes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives and pyrrole-containing molecules. Examples include:
- N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide
- N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-imidazol-1-yl)acetamide .
Uniqueness
What sets N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide apart is its unique combination of a thiadiazole ring with a pyrrole ring and an acetamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆N₆O₂S₂ |
| Molecular Weight | 412.5 g/mol |
| CAS Number | 921879-87-0 |
Antimicrobial Activity
Research indicates that derivatives of thiadiazole exhibit notable antimicrobial properties. For instance, compounds like N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide have shown effective antibacterial activity against various strains of bacteria. Specifically:
- In Vitro Studies : The compound demonstrated significant inhibition rates against Xanthomonas oryzae at concentrations of 100 μg/mL, with inhibition rates reaching 30% and 56% for different strains compared to commercial bactericides .
Anticancer Activity
The potential of this compound as an anticancer agent has been explored in several studies:
- Cell Line Studies : In vitro tests on the MDA-MB-231 breast cancer cell line revealed that this compound exhibited higher cytotoxicity than cisplatin with an IC50 value of 3.3 μM . This suggests a promising role in cancer therapy.
Anti-inflammatory Activity
The compound also shows potential as an anti-inflammatory agent. Studies have indicated that certain thiadiazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response:
- Mechanism of Action : The inhibition of COX enzymes by these compounds suggests they could be developed further for treating inflammatory diseases .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of thiadiazole derivatives. Modifications at specific positions on the thiadiazole ring have been linked to enhanced antimicrobial and anticancer activities. For example:
- Substituents : The introduction of different substituents on the thiadiazole ring significantly influences the biological activity of the compounds. Research has shown that certain groups can enhance potency against specific bacterial strains and cancer cell lines .
Case Studies
Several case studies highlight the efficacy of this compound in various biological assays:
- Antimicrobial Efficacy : A study evaluated multiple thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that specific modifications led to increased antibacterial activity compared to standard antibiotics like ampicillin .
- Cytotoxicity Testing : In a comparative study involving various cancer cell lines, this compound demonstrated significant cytotoxic effects, indicating its potential as a lead compound for further development in oncology .
Q & A
Q. What protocols ensure reproducibility in scaled-up synthesis?
- Quality control : In-process LC-MS monitoring (every 2 hours) to detect intermediates like thiolate anions (m/z 215.03) .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization (ethanol/water 1:1) to achieve ≥98% purity .
- Safety : Use scavengers (e.g., thiourea) to quench residual POCl₃, preventing exothermic decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
